molecular formula C8H6N4O2S2 B2884083 5-((thiazol-2-ylamino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 883277-81-4

5-((thiazol-2-ylamino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B2884083
CAS No.: 883277-81-4
M. Wt: 254.28
InChI Key: IAYWVEOXBWSYBU-UHFFFAOYSA-N
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Description

5-((Thiazol-2-ylamino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a thiobarbituric acid (TBA) derivative characterized by a thiazole-2-ylamino substituent at the C5 position of the dihydropyrimidine core. This compound belongs to a broader class of TBA derivatives synthesized via condensation reactions, where substituents at the C5 position dictate chemical, optical, and biological properties.

Properties

IUPAC Name

6-hydroxy-2-sulfanylidene-5-[(E)-1,3-thiazol-2-yliminomethyl]-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2S2/c13-5-4(6(14)12-7(15)11-5)3-10-8-9-1-2-16-8/h1-3H,(H3,11,12,13,14,15)/b10-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZNBTNSWMARHL-XCVCLJGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)N=CC2=C(NC(=S)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=N1)/N=C/C2=C(NC(=S)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((thiazol-2-ylamino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves the condensation of thiazole derivatives with pyrimidine precursors. One common method includes the reaction of 2-aminothiazole with thiobarbituric acid under reflux conditions in the presence of a suitable catalyst such as acetic acid or p-toluenesulfonic acid. The reaction is usually carried out in a polar solvent like ethanol or methanol to facilitate the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the thioxo group can yield dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

The compound 5-(((4-(4-fluorophenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, a thiazole-based synthetic derivative, has potential biological activities, especially in cancer therapy and antimicrobial treatments.

Anticancer Properties

Studies indicate that similar compounds have anticancer properties, with derivatives targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) showing the ability to inhibit tumor growth in cancer cell lines, including A549 and HT-29.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Lines TestedIC50 ValuesMechanism of Action
HT-2912 µMVEGFR-2 Inhibition
A54915 µMApoptosis Induction
HCT-11610 µMCell Cycle Arrest

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties, with similar thiazole derivatives demonstrating broad-spectrum activity against pathogens such as Candida albicans.

Table 2: Antimicrobial Activity Data

PathogenMIC Values
Candida albicans0.03 – 0.5 µg/mL

In Vitro Studies

Thiazole derivatives can effectively reduce cell viability and induce apoptosis through caspase activation pathways.

In Vivo Studies

Animal models treated with related thiazole compounds showed significant tumor regression compared to control groups, supporting the potential therapeutic applications of these derivatives in oncology.

Toxicity Assessments

Mechanism of Action

The mechanism by which 5-((thiazol-2-ylamino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione exerts its effects involves the inhibition of key enzymes and receptors in biological pathways. For example, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis, while its anticancer effects are linked to the induction of apoptosis through the mitochondrial pathway.

Comparison with Similar Compounds

Key Observations :

  • Yields vary with substituent bulkiness and electronic effects. Electron-withdrawing groups (e.g., chloro in ) enhance reactivity, while bulky groups (e.g., benzylidene in ) may require optimized recrystallization.
  • Catalysts like pyridine () or HCl () influence reaction efficiency.

Chemical and Spectral Properties

Spectroscopic Signatures

  • IR Spectroscopy: All TBA derivatives show C=O stretches near 1700–1670 cm⁻¹ and C=S stretches at 1250–1200 cm⁻¹ . The thiazole-2-ylamino group in the target compound may exhibit N–H stretches (~3300 cm⁻¹) and C=N vibrations (~1600 cm⁻¹), absent in aryl-substituted analogs.
  • NMR Spectroscopy :
    • Aromatic protons in benzylidene derivatives (e.g., δ 6.72–7.85 in ) contrast with the thiazole’s deshielded protons (predicted δ 7.5–8.5).
    • Methoxy groups in dimethoxybenzylidene derivatives produce singlets at δ 3.6–3.8 .

Optical and Crystallographic Properties

  • X-ray diffraction (XRD) of 5-(3,4-dimethoxybenzylidene)-TBA reveals planar geometry, while bulkier substituents (e.g., pyrazole in ) may induce steric distortions.

Computational and Physicochemical Analysis

  • Density Functional Theory (DFT) :
    • Studies on benzylidene-TBA correlate HOMO-LUMO gaps (4.5–5.0 eV) with stability. The thiazole group may reduce this gap, enhancing reactivity .
  • Solubility and Melting Points :
    • Polar substituents (e.g., methoxy in ) increase water solubility but raise melting points (120–122°C). The thiazole’s moderate polarity may balance these properties.

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